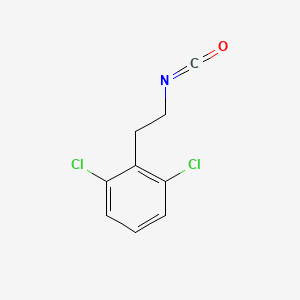

2,6-Dichlorophenethyl isocyanate

Description

Contextualization within Aromatic Isocyanate Chemistry

The chemistry of isocyanates is broadly divided into two main categories: aromatic and aliphatic, a distinction based on the point of attachment of the isocyanate functional group. researchgate.net Aromatic isocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), are defined by the direct bonding of the -N=C=O group to an aromatic ring. rsc.org This configuration leads to high reactivity due to the electronic conjugation with the aromatic system. rsc.org They are foundational monomers in the production of a vast array of polyurethane materials. researchgate.net

In stark contrast, aliphatic isocyanates feature the -N=C=O group attached to a non-aromatic, sp³-hybridized carbon atom. 2,6-Dichlorophenethyl isocyanate falls squarely into this category. The ethyl group separating the phenyl ring and the isocyanate function prevents direct electronic resonance, which is characteristic of aromatic isocyanates. This structural difference is significant, as aliphatic isocyanates generally exhibit lower reactivity compared to their aromatic counterparts and lead to products, such as polyurethanes, with superior stability against UV degradation and discoloration.

However, the dichlorinated phenyl ring in this compound is not merely a passive substituent. The strong electron-withdrawing inductive effect of the two chlorine atoms enhances the electrophilicity of the isocyanate carbon atom. rsc.org This electronic influence, transmitted through the ethyl spacer, increases the reagent's reactivity above that of a simple alkyl isocyanate, creating a unique profile that bridges the gap between typical aliphatic and aromatic isocyanates. The steric bulk provided by the ortho-chlorine atoms can also influence the regioselectivity of its reactions. zenodo.org

Table 2: General Comparison of Aromatic and Aliphatic Isocyanates

| Feature | Aromatic Isocyanates | Aliphatic Isocyanates |

|---|---|---|

| Structure | -N=C=O group bonded directly to an aromatic ring. | -N=C=O group bonded to an aliphatic carbon. |

| Reactivity | Generally higher due to electronic effects of the aromatic ring. | Generally lower, but can be tuned by substituents. |

| Key Examples | Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI). rsc.org | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI). |

| Product Properties | Can lead to materials prone to yellowing with UV exposure. | Used in light-stable coatings and materials with good weather resistance. |

Significance of Phenethyl Isocyanates and Dichlorinated Analogues in Synthetic Strategies

The strategic importance of this compound in organic synthesis can be understood by examining its constituent parts: the phenethyl isocyanate backbone and the dichlorinated aromatic ring. Phenethyl isocyanate itself is a valuable reagent used in the preparation of biologically active compounds. For instance, it serves as a building block for novel sulfonamide derivatives with antimicrobial properties.

The addition of chlorine atoms to the aromatic ring significantly alters the electronic and steric profile of the molecule. Dichlorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals, where the halogen atoms can enhance binding affinity, improve metabolic stability, or modulate lipophilicity. In the context of isocyanates, dichlorinated phenyl isocyanates are used as intermediates in the synthesis of specialized molecules, such as urea-based derivatives.

The combination of these features in this compound makes it a promising tool for several synthetic strategies:

Access to Novel Derivatives: It provides a direct route to introduce a 2,6-dichlorophenethyl moiety into various molecular scaffolds. The isocyanate group is a versatile chemical handle that reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. researchgate.net

Medicinal Chemistry: Its structure is suitable for use as a building block in drug discovery programs, allowing for the synthesis of complex molecules with potential therapeutic applications where the specific substitution pattern is desired for structure-activity relationship (SAR) studies.

Materials Science: In polymer chemistry, it could be employed as a monofunctional chain terminator or as a modifier to impart specific properties, such as flame retardancy or altered refractive index, to polyurethane or polyurea materials.

The synthesis of this compound would most practically be achieved through the phosgenation of its corresponding amine, 2,6-dichlorophenethylamine (B84834). nih.gov This well-established industrial process involves reacting the primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent, providing reliable access to the isocyanate for research and development. prepchem.comgoogle.com Alternative, non-phosgene routes, such as those employing dimethyl carbonate or the decomposition of carbamates, represent greener approaches to isocyanate synthesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-8-2-1-3-9(11)7(8)4-5-12-6-13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGMQYDSGWXNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394058 | |

| Record name | 2,6-Dichlorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-03-0 | |

| Record name | 1,3-Dichloro-2-(2-isocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlorophenethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dichlorophenethyl Isocyanate

Phosgene-Based Isocyanation Routes

The reaction of primary amines with phosgene (B1210022) or its surrogates remains a cornerstone for the industrial and laboratory-scale synthesis of isocyanates. These methods are prized for their efficiency and broad applicability, despite the significant hazards associated with the reagents.

Phosgenation of 2,6-Dichlorophenethylamine (B84834)

The direct phosgenation of 2,6-dichlorophenethylamine is a classical and highly effective method for producing the target isocyanate. This process involves the reaction of the primary amine with phosgene (COCl₂), a highly toxic gas. The reaction typically proceeds in an inert solvent, such as toluene (B28343) or o-dichlorobenzene. researchgate.net The initial reaction is often carried out at low temperatures to form an intermediate N-carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the isocyanate.

The industrial production of isocyanates via phosgenation is a well-established process, often carried out in continuous reactors. google.com For laboratory-scale synthesis, a solution of the amine in a suitable solvent is typically added to a solution of excess phosgene. nih.gov The reaction of an amine with phosgene in the liquid phase is generally very rapid. google.com To suppress the formation of urea (B33335) byproducts, good mixing and careful control of stoichiometry and temperature are crucial. google.com

Table 1: Representative Conditions for Phosgenation of Primary Amines

| Parameter | Typical Value/Condition | Source |

| Phosgene Source | Phosgene gas | nih.gov |

| Starting Material | Primary amine (e.g., 2,6-Dichlorophenethylamine) | |

| Solvent | o-Dichlorobenzene, Toluene, Ethyl Acetate | researchgate.netnih.gov |

| Temperature | Initial: 0-5 °C; Final: up to 165 °C | researchgate.netchemicalforums.com |

| Base | Often absent, or an inorganic base like NaOH in biphasic systems | chemicalforums.com |

| Yield | Generally high (can be >85-95%) | nih.gov |

Utilization of Phosgene Surrogates in Synthesis (e.g., Triphosgene (B27547), Diphosgene)

Due to the extreme toxicity of phosgene gas, solid or liquid surrogates have been developed to enhance safety in laboratory settings. Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient substitute for phosgene. nih.govnih.govwikipedia.org It is considered safer to handle and transport. researchgate.net In the presence of a base, such as triethylamine (B128534), or upon heating, triphosgene decomposes to generate three equivalents of phosgene in situ. wikipedia.orgacs.org

The synthesis of isocyanates using triphosgene typically involves dissolving the primary amine and a non-nucleophilic base (like triethylamine) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or acetonitrile, and then adding a solution of triphosgene (approximately 0.33 to 0.4 equivalents) dropwise at a controlled temperature, often starting at 0°C. chemicalforums.comrsc.orgdocumentsdelivered.com The reaction is generally rapid and efficient. documentsdelivered.com Diphosgene, a liquid, is another phosgene equivalent that can be used similarly, though it is also highly toxic. chemicalforums.comsigmaaldrich.com

Table 2: General Procedure for Isocyanate Synthesis using Triphosgene

| Step | Procedure | Source |

| 1 | Dissolve the primary amine (1 eq.) and triethylamine (2.5 eq.) in dry DCM under an inert atmosphere. | chemicalforums.com |

| 2 | Cool the solution to 0 °C. | chemicalforums.com |

| 3 | Add a solution of triphosgene (0.33 eq.) in dry DCM dropwise over a period of time (e.g., 2.5 hours). | chemicalforums.com |

| 4 | Allow the reaction to stir at room temperature for a short period (e.g., 30 minutes) upon completion of addition. | chemicalforums.com |

| 5 | The resulting isocyanate is typically used in the next step without isolation. | chemicalforums.com |

Phosgene-Free and Sustainable Synthesis Approaches

Growing environmental and safety concerns have spurred the development of phosgene-free routes to isocyanates. nih.gov These methods often utilize less hazardous reagents and can offer more sustainable reaction pathways.

Catalytic Carbonylation of Nitroaromatic Precursors

The reductive carbonylation of nitro compounds offers a direct, albeit challenging, phosgene-free route to isocyanates. researchgate.netacs.org This reaction involves treating a nitroaromatic compound, in this case, the hypothetical 1,3-dichloro-2-(2-nitroethyl)benzene, with carbon monoxide (CO) in the presence of a transition metal catalyst. researchgate.netacs.org Catalytic systems based on palladium, rhodium, and ruthenium have been extensively studied. researchgate.netacs.orgdocumentsdelivered.com

The process can be performed directly to yield the isocyanate, or indirectly to form a carbamate (B1207046) intermediate which is then thermally decomposed to the isocyanate. researchgate.net The direct synthesis often requires high pressures of CO and elevated temperatures, and the isocyanate product can be prone to polymerization under these conditions. researchgate.net The development of highly active and selective heterogeneous catalysts is a key area of research to make this process more industrially viable. google.com

Table 3: Key Features of Catalytic Carbonylation of Nitroaromatics

| Feature | Description | Source |

| Carbonyl Source | Carbon Monoxide (CO) | acs.org |

| Catalysts | Palladium, Rhodium, Ruthenium complexes | researchgate.netacs.orgdocumentsdelivered.com |

| Reaction Phases | Homogeneous or Heterogeneous | researchgate.netgoogle.com |

| Challenges | High pressure and temperature, catalyst recycling, product polymerization | researchgate.net |

| Products | Isocyanates or Carbamate intermediates | researchgate.netacs.org |

Reaction of Amines with Carbon Dioxide and Dehydrating Agents

A significantly milder and more sustainable approach involves the use of carbon dioxide (CO₂) as a C1 building block. acs.orgscholaris.ca In this method, the primary amine, 2,6-dichlorophenethylamine, reacts with CO₂ in the presence of a base to form a carbamate anion. rsc.orgrsc.org This intermediate is then treated with a dehydrating agent to yield the isocyanate. rsc.orgrsc.org

This process avoids the use of toxic phosgene and corrosive HCl. acs.org Various dehydrating agents have been employed, including phosphorus-based reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₄O₁₀), as well as activated sulfonium (B1226848) reagents commonly used in Swern oxidations. rsc.orgscholaris.carsc.org The reactions are typically carried out under mild conditions, such as atmospheric pressure of CO₂ and moderate temperatures (50-80 °C). acs.org

Table 4: Synthesis of Isocyanates from Amines and CO₂

| Component | Example Reagents/Conditions | Source |

| Amine | Primary amine (e.g., 2,6-Dichlorophenethylamine) | |

| Carbon Source | Carbon Dioxide (CO₂) | acs.org |

| Base | Triethylamine (NEt₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | rsc.orgscholaris.ca |

| Dehydrating Agent | POCl₃, P₄O₁₀, Oxalyl Chloride, Trifluoroacetic Anhydride (TFAA) | rsc.orgscholaris.carsc.org |

| Conditions | Mild (e.g., 1 atm CO₂, 50-80 °C) | acs.org |

Rearrangement Reactions for Isocyanate Formation (e.g., Curtius, Lossen, Hofmann)

Classic name reactions in organic chemistry provide powerful, phosgene-free pathways to isocyanates through molecular rearrangements. These reactions are generally tolerant of a wide range of functional groups.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. nih.govrsc.orgwikipedia.org The acyl azide is typically prepared from a carboxylic acid, in this case, 3-(2,6-dichlorophenyl)propanoic acid. The carboxylic acid can be converted to an acyl chloride or activated ester, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide intermediate. epa.gov The subsequent rearrangement generally proceeds with complete retention of the migrating group's stereochemistry. nih.govnumberanalytics.com The isocyanate can be isolated or trapped in situ with a nucleophile like an alcohol or amine to form a carbamate or urea, respectively. nih.govwikipedia.org

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. thermofisher.comwikipedia.org For the synthesis of 2,6-dichlorophenethyl isocyanate, the starting material would be 3-(2,6-dichlorophenyl)propanamide. The amide is treated with bromine or another halogen in a strong aqueous base (like NaOH or KOH), which leads to the formation of an N-bromoamide. wikipedia.orgtcichemicals.com Subsequent deprotonation and rearrangement yield the isocyanate, which can be hydrolyzed to the amine or trapped as a carbamate. wikipedia.orgtcichemicals.com

Lossen Rearrangement: The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate. researchgate.netwikipedia.orgnumberanalytics.com The starting material, a derivative of 3-(2,6-dichlorophenyl)propanoic acid, would be a hydroxamic acid. This is typically activated by O-acylation or O-sulfonylation. scholaris.cawikipedia.org Treatment of the activated hydroxamic acid with a base induces a rearrangement to the isocyanate. wikipedia.orgslideshare.net Recent developments have shown that the rearrangement can also occur directly from free hydroxamic acids under certain conditions. wikipedia.org

Table 5: Comparison of Rearrangement Reactions for Isocyanate Synthesis

| Reaction | Starting Material | Key Intermediate | Key Reagents | Source |

| Curtius | Carboxylic Acid | Acyl Azide | Diphenylphosphoryl azide (DPPA) or SOCl₂ then NaN₃ | nih.govacs.orgrsc.orgepa.gov |

| Hofmann | Primary Amide | N-Bromoamide | Br₂ and NaOH | thermofisher.comwikipedia.orgtcichemicals.com |

| Lossen | Hydroxamic Acid | O-Acyl/Sulfonyl Hydroxamate | Activating agent (e.g., Ac₂O, SO₂Cl₂) and base | scholaris.caresearchgate.netwikipedia.org |

Staudinger–Aza-Wittig Reactions

The Staudinger–Aza-Wittig reaction represents a significant phosgene-free method for the synthesis of isocyanates. This reaction proceeds via a tandem sequence involving the initial formation of an iminophosphorane (an aza-ylide) through the Staudinger reaction, followed by its reaction with carbon dioxide in an Aza-Wittig type process. beilstein-journals.orgwikipedia.org

The general mechanism begins with the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to produce an iminophosphorane and liberate nitrogen gas. chemistry-reaction.comwikipedia.org This intermediate is highly reactive and, in the presence of carbon dioxide, undergoes a [2+2] cycloaddition to form a four-membered heterocyclic intermediate. This intermediate then collapses to yield the desired isocyanate and triphenylphosphine oxide as a byproduct. beilstein-journals.org

The reaction is advantageous as it replaces the highly toxic phosgene with abundant and non-toxic carbon dioxide. beilstein-journals.org It is compatible with a wide array of functional groups, making it a versatile tool in organic synthesis. beilstein-journals.org However, a significant drawback is the formation of triphenylphosphine oxide, which can be challenging to separate from the final product. beilstein-journals.org To mitigate this, polymer-bound phosphines, such as polymer-supported diphenylphosphine (B32561) (PS-PPh₂), have been employed. This allows for the easy removal of the phosphine oxide byproduct through simple filtration, streamlining the purification process. beilstein-journals.org

Microwave-assisted protocols have been developed to accelerate the reaction. For instance, the synthesis of benzyl (B1604629) isocyanate from benzyl azide using PS-PPh₂ and CO₂ (14 bar) showed complete conversion in toluene at 70°C. beilstein-journals.org The use of ultrasound has also been shown to improve yields and drastically reduce reaction times in some Staudinger–Aza-Wittig reactions. nih.gov

| Solvent | Temperature (°C) | Conversion (%) | Purity (%) |

|---|---|---|---|

| Toluene | 90 | 100 | 92 |

| Toluene | 70 | 100 | 95 |

| Toluene | 50 | Incomplete | - |

| THF | 70 | Low | Trace |

| Acetonitrile | 70 | >99 | 90 |

Chemoenzymatic Synthesis of Isocyanates

The application of chemoenzymatic methods for the direct synthesis of isocyanates like this compound is not extensively documented in current scientific literature. While enzymes, such as lipases, are noted for their role in the degradation of polyurethanes, which are polymers derived from isocyanates, their use in the synthetic direction to form the isocyanate group itself remains a developing area of research. tue.nlmdpi.com Biocatalysis models have been explored for related reactions, such as the enantioselective hydrolysis of nitriles, which can be precursors to the corresponding amines and carboxylic acids. However, a direct, established chemoenzymatic route to aryl-alkyl isocyanates from common precursors has yet to be prominently reported. This indicates a potential area for future investigation in the field of green chemistry and biocatalysis.

Synthetic Routes to Key Precursor Compounds

The synthesis of this compound relies on the availability of key precursors, primarily 2,6-dichlorophenethylamine and its derivatives.

A primary route to 2,6-dichlorophenethylamine (CAS 14573-23-0) involves the reduction of 2,6-dichlorophenylacetonitrile (B146609) (also known as 2,6-dichlorobenzyl cyanide, CAS 3215-64-3). sigmaaldrich.comsigmaaldrich.com

The synthesis of the nitrile precursor can be achieved from 2,6-dichlorotoluene (B125461). The process involves the radical chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride. google.com This is followed by a nucleophilic substitution reaction where the benzylic chloride reacts with sodium or potassium cyanide in an alcoholic solvent to produce 2,6-dichlorophenylacetonitrile. google.com

| Starting Material | Reagents | Intermediate | Reagents for Nitrile Formation | Final Product |

|---|---|---|---|---|

| 2,6-Dichlorotoluene | Cl₂, UV light or PCl₅ | 2,6-Dichlorobenzyl chloride | NaCN or KCN, Ethanol | 2,6-Dichlorophenylacetonitrile |

Once the nitrile is obtained, it can be reduced to the primary amine, 2,6-dichlorophenethylamine. This reduction can be accomplished using various standard reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation.

An alternative synthetic pathway to this compound involves the derivatization of 2,6-dichlorophenethyl alcohol or its corresponding halides.

The synthesis of the precursor alcohol, 2,6-dichlorophenethyl alcohol, can be achieved by the reduction of 2,6-dichlorophenylacetic acid or its esters. The acid itself is accessible via the hydrolysis of 2,6-dichlorophenylacetonitrile. google.com The reduction of the carboxylic acid to the primary alcohol can be performed using strong reducing agents like LiAlH₄.

Once 2,6-dichlorophenethyl alcohol is synthesized, it can be converted into the target isocyanate through several methods. A direct conversion involves treating the alcohol with a combination of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) isocyanate (Bu₄NOCN). organic-chemistry.org

Alternatively, the alcohol can first be converted into a more reactive halide. masterorganicchemistry.comchemistrysteps.com For example, reaction with thionyl chloride (SOCl₂) can produce 2,6-dichlorophenethyl chloride, while phosphorus tribromide (PBr₃) can yield 2,6-dichlorophenethyl bromide. organicchemistrytutor.com These alkyl halides can then be reacted with an alkali metal cyanate, such as sodium cyanate, to form the isocyanate via a displacement reaction. wikipedia.org

| Alcohol Type | Reagent | Resulting Halide | Typical Mechanism |

|---|---|---|---|

| Primary, Secondary | SOCl₂, pyridine | Alkyl Chloride | Sₙ2 |

| Primary, Secondary | PBr₃ | Alkyl Bromide | Sₙ2 |

| Tertiary, Secondary | HCl, HBr, HI | Alkyl Halide | Sₙ1 |

Compound Reference Table

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C₉H₇Cl₂NO | Target Compound |

| 2,6-Dichlorophenethylamine | C₈H₉Cl₂N | Precursor |

| 2,6-Dichlorophenethyl alcohol | C₈H₈Cl₂O | Precursor |

| 2,6-Dichlorophenylacetonitrile | C₈H₅Cl₂N | Precursor |

| 2,6-Dichlorobenzyl chloride | C₇H₅Cl₃ | Precursor |

| 2,6-Dichlorotoluene | C₇H₆Cl₂ | Starting Material |

| Triphenylphosphine | C₁₈H₁₅P | Reagent |

| Triphenylphosphine oxide | C₁₈H₁₅OP | Byproduct |

| Carbon dioxide | CO₂ | Reagent |

| Thionyl chloride | SOCl₂ | Reagent |

| Phosphorus tribromide | PBr₃ | Reagent |

| Lithium aluminum hydride | LiAlH₄ | Reagent |

Reactivity and Mechanistic Pathways of 2,6 Dichlorophenethyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group (–N=C=O) is characterized by an electron-deficient carbon atom situated between two highly electronegative atoms, oxygen and nitrogen. wikipedia.orgsemanticscholar.org This electronic arrangement makes the carbon atom highly susceptible to attack by nucleophiles. Consequently, the principal reaction pathway for 2,6-dichlorophenethyl isocyanate involves the nucleophilic addition of compounds containing active hydrogen atoms, such as alcohols and amines. wikipedia.orgnoaa.gov These reactions are typically exothermic and proceed readily. noaa.govl-i.co.uk

Urethane (B1682113) Formation with Alcohols

The reaction between an isocyanate and an alcohol yields a urethane, also known as a carbamate (B1207046). wikipedia.org When this compound reacts with an alcohol, the alcohol's hydroxyl group adds across the N=C double bond of the isocyanate, forming a stable urethane linkage. This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. wikipedia.orgl-i.co.uk

The alcoholysis of isocyanates has been the subject of numerous kinetic and mechanistic studies. Early investigations suggested that the reaction follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol. kuleuven.be The rate of the reaction is significantly influenced by the structure of the alcohol, with primary alcohols exhibiting higher reactivity than secondary alcohols. kuleuven.be

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by the transfer of the hydroxyl proton to the isocyanate's nitrogen atom, resulting in the final urethane product. researchgate.net

More recent and detailed investigations have revealed that the mechanism of isocyanate alcoholysis is more complex than a simple bimolecular interaction. kuleuven.be Evidence from both experimental and theoretical studies points to a multimolecular mechanism, where several alcohol molecules participate in the reaction. kuleuven.be

It is proposed that alcohol molecules can form hydrogen-bonded clusters or aggregates. These alcohol clusters, rather than a single alcohol molecule, act as the nucleophile. This "supersystem" facilitates the hydrogen transfer through a cyclic transition state, lowering the activation energy of the reaction. Kinetic studies have shown that at low alcohol concentrations, the reaction may involve two or three alcohol molecules, while at higher concentrations, reactions involving alcohol trimers can become dominant. kuleuven.be

The rate of urethane formation can be significantly accelerated by catalysts. rsc.org The choice of catalyst can influence not only the reaction rate but also the selectivity towards urethane formation over side reactions. l-i.co.ukrsc.org Common catalysts fall into two main categories: tertiary amines and organometallic compounds.

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are widely used, particularly in foam production, as they also promote the isocyanate-water reaction that generates carbon dioxide for blowing. l-i.co.ukrsc.org The mechanism of amine catalysis is believed to involve the formation of a hydrogen bond between the amine and the alcohol's hydroxyl group. This increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate. An alternative view suggests a concerted termolecular mechanism where the catalyst is part of the transition state. rsc.org

Metal Catalysts: Organometallic compounds, especially tin catalysts like dibutyltin (B87310) dilaurate (DBTL), are highly effective for urethane formation. l-i.co.uk These compounds function as Lewis acids. The general mechanism involves the coordination of the metal center with the reactants. One proposed pathway involves the formation of a complex between the catalyst and the alcohol. Another prominent mechanism suggests the tin catalyst coordinates with the oxygen or nitrogen of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. l-i.co.ukrsc.org

Table 1: Common Catalyst Types for Urethane Formation

| Catalyst Type | Examples | General Mechanism of Action |

|---|---|---|

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO), Triethylamine (B128534) | Nucleophilic catalysis; activates the alcohol via hydrogen bonding. l-i.co.ukrsc.org |

| Organotin Compounds | Dibutyltin dilaurate (DBTL) | Lewis acid catalysis; activates the isocyanate group. l-i.co.uk |

| Mercury Compounds | Phenylmercuric acetate | Highly efficient Lewis acid catalysis, but use is limited due to toxicity. l-i.co.uk |

Urea (B33335) Formation with Amines

This compound reacts readily with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is generally much faster than the corresponding reaction with alcohols. researchgate.net The reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon, followed by a proton transfer. commonorganicchemistry.comresearchgate.net This process is highly efficient and typically does not require the addition of a base or catalyst. commonorganicchemistry.com The reaction between a diisocyanate and a diamine is the basis for the synthesis of polyurea polymers. wikipedia.orgresearchgate.net

Biuret (B89757) Formation with Ureas

The urea product formed from the reaction of this compound and an amine still contains an N-H bond. This hydrogen atom can be sufficiently reactive to undergo addition with another molecule of isocyanate, leading to the formation of a biuret. wikipedia.orgtue.nl This subsequent reaction generally requires more forcing conditions, such as temperatures exceeding 100-120°C, and is often considered a side reaction in polymerization processes. researchgate.netresearchgate.net However, the formation of biuret crosslinks can be intentionally promoted to modify polymer properties. tue.nlgoogle.com The reaction is reversible at higher temperatures. researchgate.net A nucleophilic side reaction of a urea N-H group with an isocyanate group results in the biuret structure. mdpi.com

Reactions with Carbon Nucleophiles (e.g., Grignard, Organolithium Reagents)

The reaction of isocyanates with strongly nucleophilic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, provides a facile route to the synthesis of amides. The highly polarized carbon-metal bond in these reagents leads to a carbanionic character of the organic group, which readily attacks the electrophilic carbonyl carbon of the isocyanate group.

The general mechanism involves the nucleophilic addition of the carbanion to the isocyanate, forming a resonance-stabilized intermediate. Subsequent hydrolysis of this intermediate yields the corresponding N-substituted amide. For this compound, the reaction with a Grignard or organolithium reagent would be expected to proceed as follows:

Step 1: Nucleophilic Addition. The organometallic reagent adds across the C=N bond of the isocyanate, forming a magnesium or lithium salt of an N-substituted amidate.

Step 2: Hydrolysis. Aqueous workup protonates the amidate, yielding the final amide product.

The presence of the 2,6-dichloro substitution pattern on the phenyl ring may exert a moderate electron-withdrawing effect, potentially increasing the electrophilicity of the isocyanate carbonyl carbon and thus enhancing the reaction rate.

| Reactant | Reagent | Product (after hydrolysis) | General Conditions |

| This compound | R-MgX (Grignard Reagent) | N-(2,6-Dichlorophenethyl)-N'-alkyl/aryl amide | Anhydrous ether or THF |

| This compound | R-Li (Organolithium Reagent) | N-(2,6-Dichlorophenethyl)-N'-alkyl/aryl amide | Anhydrous ether or THF |

Note: This table represents the expected reactivity based on general principles of isocyanate chemistry, as specific experimental data for this compound was not found.

Reactions with Hydride Nucleophiles

The reduction of isocyanates with hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), can lead to different products depending on the reaction conditions and the specific hydride reagent used.

Generally, the strong reducing agent lithium aluminum hydride is capable of reducing the isocyanate group to a methylamino group. The reaction proceeds through the formation of an intermediate that is further reduced.

In contrast, sodium borohydride is a milder reducing agent and its reactivity with isocyanates is more limited. It may not effectively reduce the isocyanate group under standard conditions. However, under specific conditions or with the use of activating agents, reduction to the corresponding formamide (B127407) or even the methylamine (B109427) could be possible.

| Reactant | Reagent | Expected Product | General Conditions |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | N-Methyl-2-(2,6-dichlorophenyl)ethanamine | Anhydrous ether or THF, followed by aqueous workup |

| This compound | Sodium Borohydride (NaBH₄) | Limited to no reaction under standard conditions | Methanol or ethanol |

Cycloaddition Reactions

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions, providing access to a range of heterocyclic structures.

Cyclotrimerization to Isocyanurates

In the presence of suitable catalysts, isocyanates can undergo cyclotrimerization to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates. This reaction is of significant industrial importance for the production of polyurethane foams and coatings. A variety of catalysts can promote this reaction, including tertiary amines, phosphines, alkali metal carboxylates, and certain organometallic complexes. acs.orgtandfonline.comresearchgate.netmorressier.comrsc.orgrsc.org The reaction mechanism is generally believed to proceed through a stepwise anionic polymerization pathway.

For this compound, cyclotrimerization would lead to the formation of 1,3,5-tris(2,6-dichlorophenethyl)-1,3,5-triazinane-2,4,6-trione. The steric bulk of the 2,6-dichlorophenethyl group might influence the rate of trimerization.

| Reactant | Catalyst Examples | Product |

| This compound | Tertiary amines (e.g., triethylamine), Metal carboxylates (e.g., potassium acetate) | 1,3,5-Tris(2,6-dichlorophenethyl)-1,3,5-triazinane-2,4,6-trione |

Note: The feasibility and specific conditions for the cyclotrimerization of this compound would require experimental verification.

Diels-Alder Reactions as Dienophiles

The C=N double bond of the isocyanate group can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. acs.org This provides a powerful method for the synthesis of six-membered nitrogen-containing heterocycles. The reactivity of the isocyanate as a dienophile is enhanced by the presence of electron-withdrawing groups.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Isocyanates can react with a variety of dienes to form cyclic adducts. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile. For this compound, the electronic effect of the dichlorophenyl group is not expected to significantly alter its dienophilic character compared to other arylalkyl isocyanates.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | 1-(2,6-Dichlorophenethyl)-3,6-dihydropyridin-2(1H)-one |

| Cyclopentadiene | This compound | A bicyclic lactam adduct |

Note: This table illustrates potential Diels-Alder reactions based on the general reactivity of isocyanates. Specific experimental validation for this compound is needed.

Construction of N-Heterocyclic Scaffolds

Beyond the Diels-Alder reaction, the reactivity of isocyanates allows for their use in the construction of a diverse range of nitrogen-containing heterocyclic scaffolds. rsc.orgkit.edunih.govnih.gov These reactions often involve intramolecular cyclizations or multi-component reactions. For instance, appropriately functionalized phenethyl isocyanates could undergo intramolecular cyclization to form dihydroisoquinolinone derivatives.

Furthermore, reactions with bifunctional nucleophiles can lead to the formation of various five- and six-membered heterocycles. The specific reaction pathways and resulting heterocyclic systems would depend on the nature of the reacting partner and the reaction conditions.

| Reactant 1 | Reactant 2 | Potential Heterocyclic Product |

| This compound | o-Aminophenol | A benzoxazinone (B8607429) derivative |

| This compound | Hydrazine derivative | A triazinone or urazole (B1197782) derivative |

Note: The synthesis of specific N-heterocyclic scaffolds from this compound would necessitate dedicated synthetic studies.

Polymerization Dynamics and Control

Isocyanates are known to undergo anionic polymerization to form polyisocyanates, which are rigid-rod polymers with a helical conformation. acs.orgtandfonline.comresearchgate.netacs.orgusm.edu The polymerization is typically initiated by strong nucleophiles, such as organometallic reagents (e.g., n-butyllithium, sodium naphthalenide) at low temperatures to suppress side reactions like cyclotrimerization.

The control over the polymerization of isocyanates is crucial for obtaining well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Living anionic polymerization techniques have been developed for this purpose, often involving the use of specific initiators and additives to stabilize the propagating chain end. acs.orgresearchgate.netacs.org

The polymerization of this compound would be expected to yield poly(this compound). The bulky and polar nature of the 2,6-dichlorophenethyl side group would likely influence the solubility and conformational properties of the resulting polymer.

| Monomer | Initiator System | Polymer | Polymerization Characteristics |

| This compound | n-BuLi / low temperature | Poly(this compound) | Anionic polymerization, potential for living characteristics |

| This compound | Organotitanium(IV) catalysts | Poly(this compound) | Coordination polymerization, potential for controlled polymerization |

Note: This table outlines potential polymerization strategies for this compound based on established methods for isocyanate polymerization. acs.org Experimental investigation is required to determine the specific polymerization behavior and polymer properties.

Formation of Polyurethanes and Polyureas

The cornerstone of isocyanate chemistry is the formation of polyurethanes and polyureas, which are synthesized through step-growth polymerization. mdpi.comresearchgate.net

Polyurethanes: These polymers are formed from the reaction of a diisocyanate with a polyol (a compound with multiple hydroxyl groups). The fundamental reaction is the addition of an alcohol's hydroxyl group (–OH) across the isocyanate's N=C=O double bond to form a urethane linkage (–NH–(C=O)–O–). kuleuven.beresearchgate.net While this reaction is fundamental, no studies were found that specifically detail the synthesis of polyurethanes using this compound as a monomer or co-monomer.

Polyureas: Similarly, polyureas are produced when a diisocyanate reacts with a polyamine (a compound with multiple amine groups). The reaction between the isocyanate group and a primary or secondary amine (–NH₂ or –NHR) results in a urea linkage (–NH–(C=O)–NH–). This reaction is typically much faster than the reaction with alcohols. poliuretanos.net Again, specific research detailing the formation of polyureas from this compound is not available in the reviewed literature.

The theoretical reaction schemes are as follows:

Scheme 1: General Polyurethane Formation

Scheme 2: General Polyurea Formation

Strategies for Controlled Polymerization Architectures

Controlling the architecture of polymers derived from isocyanates is crucial for tailoring their final properties. This involves managing the reaction kinetics, monomer sequence, and chain topology. Common strategies for industrially significant isocyanates include:

Use of Catalysts: Tertiary amines and organometallic compounds are often used to control the rate of the isocyanate-hydroxyl reaction, allowing for the management of gel time and curing profiles. poliuretanos.net

Prepolymerization: This technique involves reacting a diisocyanate with a substoichiometric amount of polyol to create an isocyanate-terminated prepolymer. This prepolymer is then reacted further, for instance, with a chain extender, to build the final polymer. This method helps control the molecular weight and segment distribution. mdpi.com

Living Polymerization: Advanced techniques aim for living or controlled polymerization to produce polymers with a narrow molecular weight distribution and well-defined block structures.

No research was found applying these controlled polymerization strategies specifically to this compound. Such studies are typically reserved for monomers with widespread commercial applications.

Derivatization and Functional Group Interconversion Strategies

Derivatization of isocyanates is a common strategy, particularly for analytical purposes, to convert the highly reactive isocyanate group into a stable, easily detectable derivative.

Synthesis of Blocked Isocyanate Derivatives

Blocked isocyanates are compounds in which the isocyanate group has been reversibly reacted with a "blocking agent" to render it temporarily inert. rsc.org This strategy is valuable in applications like one-component heat-cured coatings, as it prevents premature reaction with moisture or other nucleophiles at ambient temperatures. core.ac.uk

Common blocking agents include:

Oximes (e.g., methyl ethyl ketoxime) nih.gov

ε-Caprolactam nih.gov

Secondary amines

Malonates google.com

The stability of the blocked isocyanate and the temperature at which it "deblocks" to regenerate the free isocyanate depend on the specific blocking agent used. rsc.orgnih.gov For example, phenols with electron-withdrawing groups tend to form less stable adducts that deblock at lower temperatures. rsc.org

While the principles are well-established, no literature was identified that documents the synthesis or properties of blocked derivatives specifically from this compound.

Table 1: Common Blocking Agents and General Deblocking Temperature Ranges This table represents general data for common isocyanates and does not reflect specific experimental data for this compound.

| Blocking Agent | Typical Deblocking Temperature (°C) |

|---|---|

| Diethyl Malonate | > 110 |

| ε-Caprolactam | 130 - 160 |

| Phenol | ~135 |

| 2-Chloro-4-nitrophenol | ~65 |

| Methyl Ethyl Ketoxime (MEKO) | 110 - 120 |

Source: General data from studies on common polyisocyanates. rsc.orgnih.gov

Reversible Functionalization and Unblocking Mechanisms

The core of blocked isocyanate technology is the reversibility of the blocking reaction. Upon heating, the equilibrium shifts, causing the blocking agent to dissociate and release the free isocyanate group, which can then undergo its intended reaction (e.g., with a polyol to form a polyurethane). rsc.org

The unblocking mechanism is a thermal cleavage of the bond formed between the isocyanate carbon and the nucleophilic atom of the blocking agent. The temperature required for this dissociation is a critical parameter for any application. core.ac.uk

Analytical techniques used to study these mechanisms and determine deblocking temperatures for common isocyanates include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the blocked isocyanate peak and the appearance of the free isocyanate peak (~2270 cm⁻¹). rsc.org

Differential Scanning Calorimetry (DSC): To detect the endothermic event associated with the deblocking reaction. core.ac.uk

Titration Methods: To quantify the amount of free isocyanate regenerated over time at a specific temperature. core.ac.uk

No studies detailing the reversible functionalization or specific unblocking mechanisms for derivatives of this compound were found in the conducted search.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichlorophenethyl Isocyanate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,6-dichlorophenethyl isocyanate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic and aliphatic protons. The protons on the ethyl chain, adjacent to the electron-withdrawing isocyanate group and the dichlorinated phenyl ring, would show distinct chemical shifts. The methylene (B1212753) group alpha to the isocyanate group is expected to appear as a triplet, while the methylene group beta to the isocyanate (and adjacent to the aromatic ring) would also be a triplet. The aromatic protons would likely appear as a multiplet in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The isocyanate carbon (N=C=O) has a characteristic chemical shift in the range of 120-140 ppm. ucl.ac.uk The carbons of the dichlorinated benzene (B151609) ring would show distinct signals, with their chemical shifts influenced by the chlorine substituents. oregonstate.edu The two methylene carbons of the phenethyl group would also be clearly distinguishable.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2-7.4 (multiplet) | 128-135 |

| -CH₂-NCO | ~3.6 (triplet) | ~45 |

| Ar-CH₂- | ~3.1 (triplet) | ~35 |

| N=C=O | - | ~125 |

| C-Cl | - | ~136 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and In-situ Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is fundamental for identifying functional groups and monitoring reaction progress in real-time.

Infrared (IR) Spectroscopy: The most prominent and characteristic absorption band in the IR spectrum of this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears in the region of 2250-2285 cm⁻¹. remspec.comresearchgate.net This distinct peak is an excellent diagnostic tool for the presence of the isocyanate functionality. Other expected absorptions include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretch of the isocyanate group, which is often weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum. researchgate.netsciencegate.app This technique can be particularly useful for studying reactions in aqueous media due to the weak Raman scattering of water.

In-situ Reaction Monitoring: The strong and isolated nature of the isocyanate peak in the IR spectrum makes it ideal for in-situ monitoring of reactions involving this compound. remspec.comresearchgate.netmt.com By tracking the disappearance of the isocyanate band over time, one can follow the reaction kinetics and determine the reaction endpoint. remspec.comresearchgate.net This real-time analysis is crucial for process optimization and ensuring complete conversion in the synthesis of derivatives like ureas and urethanes. mt.comspiedigitallibrary.org

Typical IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

| Isocyanate (-N=C=O) | Asymmetric stretch | 2250-2285 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium to Weak |

| C-Cl | Stretch | 600-800 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. slideshare.net

For this compound (C₉H₇Cl₂NO), the molecular ion peak [M]⁺ would be observed, and due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be evident. scbt.comsecondaryamine.com The relative intensities of these peaks would correspond to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Electron impact (EI) ionization would likely lead to fragmentation of the molecular ion. libretexts.org Common fragmentation pathways for phenethyl derivatives involve cleavage of the bond between the two ethylenic carbons (benzylic cleavage) and cleavage of the bond between the carbon and the isocyanate group. libretexts.org The presence of the dichloro-substituted phenyl ring would influence the fragmentation, leading to characteristic fragment ions.

Expected Key Fragment Ions in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion Structure | Significance |

| 215/217/219 | [C₉H₇Cl₂NO]⁺ | Molecular Ion Peak |

| 187/189/191 | [C₈H₇Cl₂N]⁺ | Loss of CO |

| 159/161 | [C₇H₅Cl₂]⁺ | Loss of CH₂NCO |

| 123/125 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

| 56 | [CH₂NCO]⁺ | Isocyanatoethyl fragment |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of the liquid this compound for X-ray crystallography might be challenging, this technique is invaluable for determining the precise three-dimensional structure of its solid derivatives, such as ureas and urethanes. researchgate.net

By reacting this compound with an amine or an alcohol, crystalline derivatives can be synthesized. X-ray diffraction analysis of these crystals can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the torsion angles.

Intermolecular interactions: Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing.

This detailed structural information is crucial for understanding the structure-property relationships of these derivatives and for designing new materials with specific properties.

Computational and Theoretical Investigations of 2,6 Dichlorophenethyl Isocyanate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide a powerful tool for understanding the intrinsic properties of molecules like 2,6-dichlorophenethyl isocyanate. By solving approximations of the Schrödinger equation, these methods offer insights into the electron distribution, molecular geometry, and bonding characteristics that are often difficult to probe experimentally.

Analysis of the Isocyanate Group Geometry and Stereoelectronic Effects (e.g., "Bent sp Carbon")

The isocyanate group (–N=C=O) is often depicted as having a linear arrangement of atoms, consistent with an sp-hybridized central carbon atom. However, computational studies reveal a more nuanced picture. While the N=C=O linkage is nearly linear in the ground state, it can exhibit significant bending in the transition state of its reactions. mdpi.comnih.gov This bending of the typically linear sp-hybridized carbon is a critical stereoelectronic effect. As the isocyanate group bends, the carbon atom becomes more susceptible to nucleophilic attack, a key step in many of its characteristic reactions, such as urethane (B1682113) formation. mdpi.comnih.gov

For this compound, the geometry of the isocyanate group is not expected to deviate significantly from other aryl or alkyl isocyanates in its ground state. However, the energetic cost and preferred angle of this bending during a reaction can be influenced by the electronic nature of the 2,6-dichlorophenethyl substituent.

Table 1: Representative Calculated Geometrical Parameters of the Isocyanate Group

| Parameter | Idealized Value | Calculated Value for a Model Isocyanate |

| N=C=O Angle | 180° | ~173° |

| C-N=C Angle | - | ~135° |

| C=N Bond Length | - | ~1.20 Å |

| C=O Bond Length | - | ~1.17 Å |

Note: The values in this table are illustrative and based on general findings for isocyanates like phenyl isocyanate. Specific values for this compound would require dedicated computational analysis.

Substituent Effects of the 2,6-Dichlorophenethyl Moiety on Electronic Properties

The 2,6-dichlorophenethyl group exerts a significant influence on the electronic properties of the isocyanate moiety through both inductive and steric effects. The two chlorine atoms are strongly electronegative, leading to an inductive withdrawal of electron density from the phenyl ring. This electron-withdrawing effect propagates through the ethyl bridge to the isocyanate group, increasing the electrophilicity of the isocyanate carbon. A more electrophilic carbon atom is more reactive towards nucleophiles. researchgate.net

The steric bulk of the two chlorine atoms in the ortho positions of the phenyl ring also plays a crucial role. This steric hindrance can influence the conformational preferences of the molecule and may affect the accessibility of the isocyanate group to incoming nucleophiles or catalysts.

Table 2: Calculated Mulliken Charges on the Isocyanate Group Atoms for a Model Isocyanate

| Atom | Phenyl Isocyanate | Electron-Withdrawing Substituted Phenyl Isocyanate |

| N | -0.35 | -0.32 |

| C | +0.55 | +0.60 |

| O | -0.20 | -0.28 |

Note: This table illustrates the general trend of how electron-withdrawing substituents increase the positive charge on the isocyanate carbon, thereby enhancing its reactivity. The values are representative and not specific to this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate reaction mechanisms of isocyanates. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

Transition State Analysis of Key Reactions

The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. ebrary.net Computational studies have shown that this reaction can proceed through different mechanisms, including a catalyst-free concerted mechanism and various catalyzed pathways. mdpi.comnih.gov In the catalyst-free reaction, a reactant complex is first formed between the isocyanate and the alcohol. The system then passes through a transition state where the N=C=O group is bent, facilitating the formation of the new C-O bond and the transfer of the hydroxyl proton to the nitrogen atom. mdpi.comnih.gov

For this compound, the electron-withdrawing nature of the dichlorophenyl group is expected to lower the activation energy for the uncatalyzed reaction with an alcohol compared to an unsubstituted phenethyl isocyanate. Transition state analysis using computational methods can precisely quantify this effect.

Solvation Models and Catalytic Influence on Reaction Kinetics

The solvent in which a reaction is carried out can have a profound impact on its kinetics. ebrary.net Computational solvation models, such as the SMD implicit solvent model, can be used to account for the effect of the solvent on the energies of the species involved in the reaction. mdpi.com Theoretical calculations have suggested that the dielectric strength of the solvent plays a minor role in urethane formation; instead, the specific interactions of the solvent with the reactants, particularly the self-association of the alcohol, are more critical. ebrary.net

Catalysts are widely used to accelerate isocyanate reactions. Computational studies have explored the mechanisms of various catalysts, including nitrogen-containing compounds and metal complexes. mdpi.comnih.govacs.org These studies reveal that catalysts can operate through different mechanisms, such as activating the isocyanate, activating the alcohol, or facilitating proton transfer in the transition state. mdpi.comrsc.org For this compound, computational modeling can predict the most effective catalysts and elucidate the atomistic details of their interaction with the isocyanate and the co-reactant.

Table 3: Illustrative Relative Energies (kJ/mol) for a Catalyzed vs. Uncatalyzed Isocyanate-Alcohol Reaction

| Species | Uncatalyzed Pathway | Catalyzed Pathway |

| Reactant Complex | 0 | -25 |

| Transition State | +120 | +60 |

| Product | -90 | -90 |

Note: This table provides a conceptual comparison of the energy profiles for uncatalyzed and catalyzed urethane formation based on general computational findings. The presence of a catalyst significantly lowers the activation energy (transition state energy). mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a larger system over time. researchgate.netnsf.gov

For this compound, MD simulations can provide insights into the preferred conformations of the flexible ethyl linker and the rotational barrier around the C-C and C-N bonds. This conformational flexibility can influence how the molecule packs in the solid state or how it interacts with other molecules in solution. Furthermore, MD simulations can be used to study the interactions between multiple this compound molecules or their interactions with solvent molecules or polymer chains. Understanding these intermolecular forces is crucial for predicting the macroscopic properties of materials derived from this isocyanate. researchgate.net The development of accurate force fields is critical for the success of such simulations. nsf.gov

Prediction of Spectroscopic Parameters

Hypothetical Predicted Vibrational Frequencies

A computational analysis using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would typically yield a list of vibrational modes and their corresponding frequencies and intensities.

Table 1: Hypothetical Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|

| N=C=O asymmetric stretch | 2265 | Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2980-2850 | Medium-Weak |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| CH₂ bend | 1470-1440 | Medium |

| C-N stretch | 1400-1300 | Medium |

| C-Cl stretch | 800-600 | Strong |

Note: This data is illustrative and not from actual computational results for this compound.

Hypothetical Predicted NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict NMR chemical shifts.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 7.3 - 7.1 |

| -CH₂-NCO | 3.7 |

| Ar-CH₂- | 3.1 |

Note: This data is illustrative and not from actual computational results for this compound.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -N=C=O | 125 |

| Aromatic C-Cl | 135 |

| Aromatic C-H | 130-128 |

| Aromatic C-CH₂ | 138 |

| -CH₂-NCO | 45 |

| Ar-CH₂- | 35 |

Note: This data is illustrative and not from actual computational results for this compound.

Synthetic Utility and Applications in Advanced Organic and Polymer Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

A thorough review of chemical literature yielded no specific examples of 2,6-Dichlorophenethyl isocyanate being utilized as a key intermediate in the synthesis of complex organic molecules.

Building Blocks for Pharmaceutical Intermediates and Bioactive Scaffolds

There is no readily available scientific data or research that documents the use of this compound in the creation of pharmaceutical intermediates or bioactive scaffolds. While chemical suppliers list it as a product for research and development, its actual application in medicinal chemistry is not reported in peer-reviewed literature. buyersguidechem.combuyersguidechem.com

Precursor for Advanced Materials and Polymer Design

The utility of this compound as a precursor for advanced materials and polymers is also not documented in the available scientific and technical literature.

Monomer in Specialized Polyurethane and Polyurea Formulations

Isocyanates are fundamental to the production of polyurethanes and polyureas. However, there are no specific studies or patents that describe the incorporation of this compound as a monomer in the formulation of these polymers. Research in this area tends to focus on more commercially established or functionally unique isocyanates.

Crosslinking Agent in Polymer Networks

The potential for this compound to act as a crosslinking agent in polymer networks has not been explored in any accessible research. The properties that would make it a suitable or advantageous crosslinker remain uninvestigated.

Development of Chiral Derivatives for Asymmetric Synthesis

No information could be found regarding the development or application of chiral derivatives of this compound for use in asymmetric synthesis.

Functionalization of Polymeric Surfaces and Macromolecules

Currently, there is no publicly available scientific literature, research, or data detailing the specific use of this compound for the functionalization of polymeric surfaces or macromolecules. While isocyanates as a chemical class are widely utilized in polymer chemistry for surface modification, detailed research findings or specific applications involving the 2,6-dichlorophenethyl derivative are not documented in accessible scholarly articles, patents, or academic databases.

The general principle of using isocyanates for surface functionalization relies on the high reactivity of the isocyanate group (–N=C=O) toward various functional groups commonly found on polymer surfaces, such as hydroxyl (–OH), amine (–NH2), and thiol (–SH) groups. This reactivity allows for the covalent attachment of the isocyanate-containing molecule onto the polymer backbone or surface, thereby altering the surface properties of the material. Such modifications can be tailored to achieve desired characteristics, including changes in hydrophobicity, biocompatibility, adhesion, and chemical resistance.

However, without specific studies on this compound, any discussion of its role in this context would be purely speculative. The scientific community has not published research that would provide the necessary data to create an informative and accurate account of its synthetic utility and applications in this area. Therefore, no detailed research findings or data tables can be presented.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Isocyanate Reactions

The reactivity of the isocyanate group (-N=C=O) is central to its utility, and catalysis plays a pivotal role in controlling the rate and selectivity of its transformations. Research is actively pursuing the development of novel catalytic systems that offer alternatives to traditional organotin compounds, which face increasing regulatory pressure due to their toxicity. researchgate.netsemanticscholar.org

Organocatalysis has emerged as a particularly promising field. digitellinc.comacs.org Catalysts such as N-heterocyclic carbenes (NHCs), guanidines, and amidines have demonstrated considerable activity in promoting isocyanate reactions, including the formation of urethanes and ureas. researchgate.netdigitellinc.com These organic catalysts can offer competitive reaction times compared to metal-based systems and present the advantage of being metal-free. digitellinc.comacs.org For instance, guanidine (B92328) derivatives have been shown to be effective for the isocyanate-alcohol addition reaction, although their efficiency can be temperature-dependent and they may also catalyze the competing reaction with water. researchgate.net

Acid catalysis is another area of investigation. Strong Brønsted acids and Lewis acids are being explored for their ability to activate the isocyanate group toward nucleophilic attack. researchgate.netdigitellinc.com For example, phenyl phosphonic acid derivatives have shown promise in catalyzing the reaction between isocyanates and alcohols, with their effectiveness often correlating with their acidity. researchgate.net The development of these novel catalytic systems could lead to more efficient and selective syntheses of derivatives from 2,6-Dichlorophenethyl isocyanate, potentially enabling reactions under milder conditions and with greater functional group tolerance.

| Catalyst Type | Examples | Potential Advantages for this compound Reactions |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs), Guanidines, Amidines | Metal-free products, potentially lower toxicity, tunable reactivity. researchgate.netdigitellinc.comacs.org |

| Acid Catalysts | Phenyl Phosphonic Acid Derivatives, Sulfonic Acids | Activation of the isocyanate group, potential for high selectivity. researchgate.net |

| Metal-based Catalysts | Copper complexes, Zirconium compounds | High catalytic activity, well-established for urethane (B1682113) formation. nih.govpatsnap.com |

Integration into Flow Chemistry and Continuous Synthesis Platforms

The integration of chemical syntheses into continuous flow platforms offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates like isocyanates. patsnap.commdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. patsnap.comacs.org

For isocyanate synthesis, flow chemistry provides a safer alternative to traditional batch processes, especially when dealing with toxic precursors like phosgene (B1210022) or thermally unstable intermediates such as acyl azides. digitellinc.comchemrxiv.org The Curtius rearrangement, a key method for generating isocyanates from carboxylic acids, has been successfully adapted to flow processes. digitellinc.comchemrxiv.org This involves the in-situ generation and immediate conversion of the potentially explosive acyl azide (B81097) intermediate, thereby minimizing the risk of accumulation. chemrxiv.org This approach could be particularly relevant for the synthesis of this compound, offering a more controlled and safer manufacturing route.

Microreactors are a key component of many flow chemistry setups, providing enhanced heat and mass transfer due to their high surface-area-to-volume ratio. acs.orgrsc.org This allows for rapid and efficient mixing and precise temperature control, which is crucial for highly exothermic isocyanate reactions. acs.orgmdpi.com The use of microreactors can lead to higher selectivity and reduced byproduct formation. acs.org The application of flow chemistry and microreactors to the reactions of this compound could enable the development of more efficient and automated processes for the synthesis of its derivatives.

| Feature of Flow Chemistry | Advantage for Isocyanate Synthesis | Relevance to this compound |

| Enhanced Safety | In-situ generation and consumption of hazardous intermediates (e.g., acyl azides). patsnap.comchemrxiv.org | Safer manufacturing process, especially if using the Curtius rearrangement. digitellinc.comchemrxiv.org |

| Precise Process Control | Accurate control of temperature, pressure, and residence time. patsnap.comacs.org | Improved yield, purity, and consistency of the final product. |

| Scalability | Easier to scale up production by running the system for longer or in parallel. acs.org | More flexible and efficient production to meet demand. |

| Improved Heat & Mass Transfer | Use of microreactors leads to better thermal management and mixing. acs.orgrsc.org | Higher selectivity and reduced formation of byproducts in its reactions. |

Exploration of Bio-based and Renewable Resources for Isocyanate Synthesis

The chemical industry is increasingly exploring the use of renewable feedstocks to reduce its reliance on fossil fuels and develop more sustainable products. semanticscholar.orgnih.gov This trend extends to the synthesis of isocyanates, with significant research focused on developing bio-based alternatives. researchgate.netdigitellinc.com While the direct biosynthesis of a highly specialized and halogenated compound like this compound is not currently feasible, the development of bio-based aromatic platform chemicals could provide renewable starting materials for its synthesis in the future.

Lignin (B12514952), a complex aromatic biopolymer, is a promising renewable source for aromatic compounds. acs.orgpatsnap.comworldscientific.com Research is underway to depolymerize lignin and convert its constituent phenylpropanoid units into valuable chemical building blocks, including aromatic amines that are precursors to aromatic isocyanates. acs.orgworldscientific.com For example, guaiacol (B22219) and vanillyl alcohol, which can be derived from lignin, have been used to synthesize a bio-based aromatic diisocyanate. patsnap.comworldscientific.com

Fatty acids from vegetable oils and algae are another important class of renewable feedstocks. researchgate.netchemrxiv.orgnih.gov These can be converted into a variety of chemical intermediates, including dicarboxylic acids that can serve as precursors for aliphatic isocyanates via the Curtius rearrangement. chemrxiv.orgnih.gov While not directly applicable to the synthesis of an aromatic isocyanate like this compound, the methodologies being developed for the conversion of bio-based carboxylic acids to isocyanates are significant for the broader field. chemrxiv.orgnih.gov

The PROMIS project is a notable initiative aimed at producing bio-based multi-reactive isocyanates from sources like lignin and carbohydrates, with a focus on avoiding toxic reagents like phosgene. digitellinc.com Such projects are laying the groundwork for a future where even complex, functionalized aromatic isocyanates could have a more sustainable origin.

| Renewable Feedstock | Potential Precursors for Aromatic Isocyanates | Research Direction |

| Lignin | Aromatic amines, phenolic compounds (e.g., guaiacol, vanillin) acs.orgpatsnap.comworldscientific.com | Development of efficient lignin depolymerization and upgrading technologies. acs.orgworldscientific.com |

| Carbohydrates/Sugars | Aromatic compounds via fermentation and chemical conversion. mdpi.com | Exploring pathways to aromatic building blocks from sugars. mdpi.com |

| Vegetable Oils/Fatty Acids | Dicarboxylic acids (for aliphatic isocyanates). researchgate.netchemrxiv.orgnih.gov | Primarily focused on aliphatic isocyanates, but advances in C-H activation could open routes to aromatics. |

Advancements in In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. In-situ spectroscopic techniques, which analyze the reaction mixture directly without the need for sampling, are becoming indispensable tools in modern chemical research and manufacturing. researchgate.netnih.gov For reactions involving isocyanates, these techniques offer significant advantages over traditional offline analytical methods. researchgate.netnih.gov

Fourier-transform infrared (FT-IR) spectroscopy is a particularly powerful technique for monitoring isocyanate reactions. digitellinc.comnih.govchemrxiv.org The isocyanate functional group has a strong and distinct absorption band in the mid-infrared region, typically between 2250 and 2285 cm⁻¹. nih.gov This peak is well-separated from the absorptions of other functional groups commonly present in isocyanate reactions, such as hydroxyl or amine groups. nih.gov By using a fiber-optic FT-IR probe inserted directly into the reaction vessel, it is possible to continuously monitor the disappearance of the isocyanate peak and, consequently, the progress of the reaction. researchgate.netnih.gov This allows for the real-time determination of reaction rates, conversion, and the identification of reaction endpoints. researchgate.net

Raman spectroscopy is another valuable in-situ technique for studying isocyanate reactions. mdpi.comacs.org Like FT-IR, Raman spectroscopy can be used to monitor the characteristic vibrational modes of the isocyanate group. acs.org It can be particularly advantageous for reactions in aqueous media or for systems with strong IR absorption from the solvent or other components. acs.org Both FT-IR and Raman spectroscopy can provide detailed kinetic data that is essential for understanding reaction mechanisms and for developing robust and reproducible synthetic processes for derivatives of this compound. acs.orgworldscientific.com

| Spectroscopic Technique | Principle of Isocyanate Monitoring | Key Information Obtained |

| In-situ FT-IR Spectroscopy | Monitoring the disappearance of the strong, characteristic -N=C=O stretching band (~2250-2285 cm⁻¹). researchgate.netnih.gov | Real-time reaction kinetics, conversion rates, endpoint determination, detection of intermediates. researchgate.netchemrxiv.org |

| In-situ Raman Spectroscopy | Monitoring the vibrational modes of the isocyanate group. mdpi.comacs.org | Complementary kinetic data, suitable for aqueous systems, verification of reaction mechanisms. acs.orgnih.gov |

Computational Design and Optimization of Isocyanate-Based Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the study of reaction mechanisms, the prediction of reactivity, and the design of new catalysts and processes from a theoretical standpoint. digitellinc.comnih.gov For isocyanate chemistry, computational methods such as Density Functional Theory (DFT) are providing valuable insights that can accelerate the development of more efficient and selective transformations. nih.govworldscientific.com